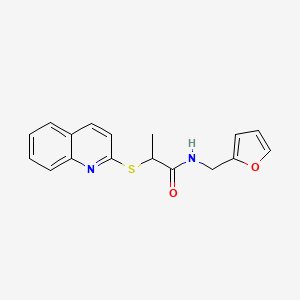
N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide, also known as FQT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FQT is a small molecule that can selectively bind to specific proteins, making it a promising candidate for drug development.
作用机制
N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide works by selectively binding to specific proteins, leading to their destruction. The exact mechanism of action is still being studied, but it is believed that N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide binds to the proteins in a specific location, leading to a conformational change that makes them susceptible to degradation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide inhibits cell growth and induces apoptosis. In addition, N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide has been shown to inhibit the aggregation of proteins associated with Alzheimer's and Parkinson's disease, leading to a reduction in symptoms.
实验室实验的优点和局限性
One of the main advantages of N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide is its selectivity for specific proteins, making it a promising candidate for drug development. However, one of the limitations of N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the development of N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide derivatives with improved solubility and selectivity. In addition, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide and its potential therapeutic applications.
合成方法
The synthesis of N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide involves several steps, starting with the reaction between 2-chloro-N-(2-furylmethyl)propanamide and 2-mercaptoquinoline. This reaction yields N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide, which can be further purified using column chromatography. The final product is a white solid with a melting point of 141-143°C.
科学研究应用
N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is cancer treatment, as N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide has been shown to inhibit the growth of cancer cells. N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide can selectively bind to specific proteins that are overexpressed in cancer cells, leading to their destruction.
In addition to cancer treatment, N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide has also been studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. N-(2-furylmethyl)-2-(2-quinolinylthio)propanamide has been shown to inhibit the aggregation of proteins that are associated with these diseases, leading to a reduction in symptoms.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(17(20)18-11-14-6-4-10-21-14)22-16-9-8-13-5-2-3-7-15(13)19-16/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKCEDSXIZQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dibutyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B4980775.png)
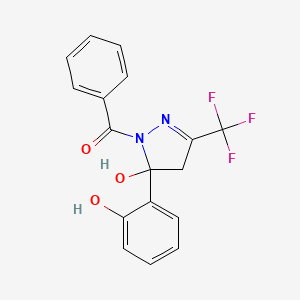
![2-[4-({4-[(2,2-diallyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B4980807.png)
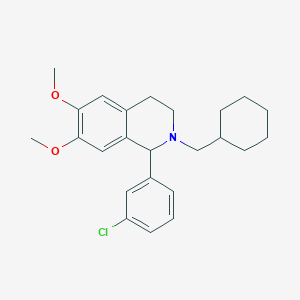
![1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4980817.png)

![1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4980825.png)

![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)
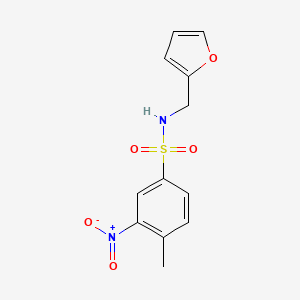
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4980849.png)
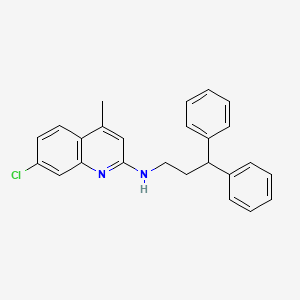
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)